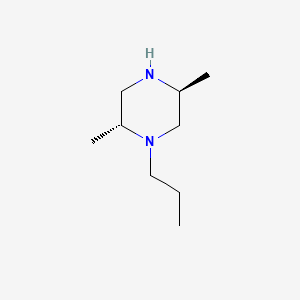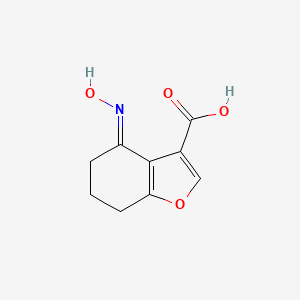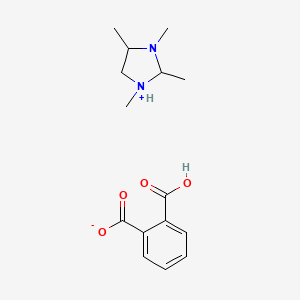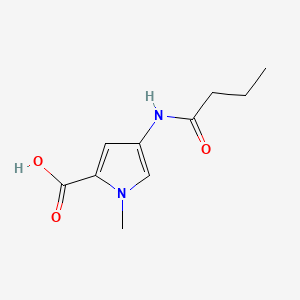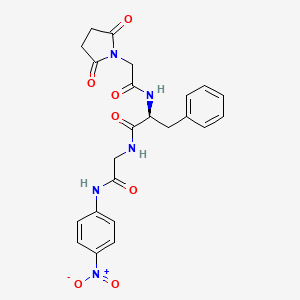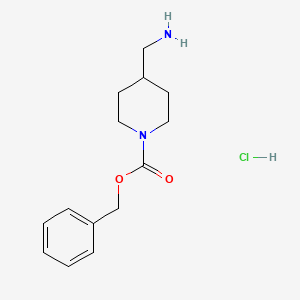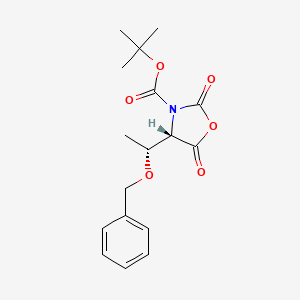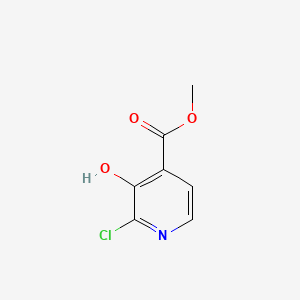
Trichloro(2-dodecylhexadecyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(2-dodecylhexadecyl)silane is a chemical compound with the molecular formula C28H57Cl3Si . It has a molecular weight of 528.2 g/mol .
Molecular Structure Analysis
The InChI representation of Trichloro(2-dodecylhexadecyl)silane isInChI=1S/C28H57Cl3Si/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28 (27-32 (29,30)31)25-23-21-19-17-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCCCC (CCCCCCCCCCCC)C [Si] (Cl) (Cl)Cl . Physical And Chemical Properties Analysis
Trichloro(2-dodecylhexadecyl)silane has a molecular weight of 528.2 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has a rotatable bond count of 25 . The exact mass and monoisotopic mass of the compound is 526.329511 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 32 . The compound has a complexity of 357 .Wissenschaftliche Forschungsanwendungen
Formation of Self-Assembled Monolayers on Silicon Surfaces : Trichloro[ω-(trimethylsilyl)alkynyl]silanes are used to link to hydroxylated silicon surfaces for the formation of multilayer structures and further chemical modifications. These compounds are synthesized from easily accessible materials and are effective for creating monolayers on silicon surfaces (Banaszak, Xu, Bardeau, Castanet, & Mortier, 2009).
Synthesis and Pyrolysis Studies : Trichloro(polyfluoroalkyl)silanes are synthesized through photochemical reactions and can be converted into trifluorosilyl analogues. These compounds undergo thermal decomposition via β-elimination processes, offering insights into their stability and reactivity (Attridge, Barlow, Bevan, Cooper, Cross, Haszeldine, Middleton, Newlands, & Tipping, 1976).
Radical-Based Reducing Agent in Synthesis : Tris(trimethylsilyl)silane, a related compound, acts as an effective reducing agent for various organic substrates. It mediates the formation of intermolecular carbon-carbon bonds via radicals, demonstrating its utility in organic synthesis (Ballestri, Chatgilialoglu, Clark, Griller, Giese, & Kopping, 1991).
Hydrophobic Coatings and Corrosion Resistance : Trichlorosilanes like Tris(Trimethylsiloxy) silyethyl dimethylchlorosilane, and similar compounds, are investigated for their hydrophobic properties and potential in corrosion resistance. These studies involve chemical and electrochemical investigations to determine their efficiency as organic compounds for coatings (Baruwa, Akinlabi, Oladijo, Akinlabi, & Chinn, 2019).
Surface Modification of Ceramic Membranes : Trichloro-octadecyl silane derivatives are used to modify alumina ceramic membranes. These modified membranes show altered gas permeabilities and diffusion mechanisms, demonstrating the compound's utility in membrane science (Leger, Lira, & Paterson, 1996).
Applications in Nanoimprint Lithography : Trichloro(3,3,3-trifluoropropyl)silane and trichloro(1H,1H,2H, 2H-perfluorooctyl)silane are applied in nanoimprint lithography for preparing self-assembled films on silicon molds. These films serve as releasing and antisticking layers, highlighting the compound's utility in nanotechnology applications (Chen, Ko, Hsieh, Chou, & Chang, 2004).
Wirkmechanismus
Target of Action
Trichloro(2-dodecylhexadecyl)silane is a type of organosilicon compound
Mode of Action
Like other organosilicon compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s structure and function .
Action Environment
The action of Trichloro(2-dodecylhexadecyl)silane can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, the compound’s stability and efficacy may vary under different conditions .
Eigenschaften
IUPAC Name |
trichloro(2-dodecylhexadecyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57Cl3Si/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-32(29,30)31)25-23-21-19-17-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMUSUAPQLNQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696701 |
Source


|
| Record name | Trichloro(2-dodecylhexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194242-99-4 |
Source


|
| Record name | Trichloro(2-dodecylhexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1R-(5-endo,6-exo,7-syn)]-(9CI)](/img/no-structure.png)
![2-Methyltetrahydropyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B573677.png)
